molecular formula C9H11N3 B1294803 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine CAS No. 39860-12-3

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B1294803
CAS No.: 39860-12-3
M. Wt: 161.2 g/mol
InChI Key: VJDQEQWPZTVEIN-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a benzimidazole core with two methyl groups at positions 1 and 5, and an amino group at position 2.

Mechanism of Action

Target of Action

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, also known as 1,5-DIMETHYLBENZOIMIDAZOL-2-AMINE, is a compound that belongs to the class of imidazoles . Imidazoles are key components in functional molecules that are used in a variety of applications Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, which could result in a range of molecular and cellular effects .

Action Environment

It is known that imidazole is an amphoteric compound, showing both acidic and basic properties , which could potentially influence its action under different environmental conditions.

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with amino acids in protein structures, affecting protein folding and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA, causing structural changes that lead to DNA cleavage . This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound also interacts with enzymes, either inhibiting or activating them, which can alter metabolic pathways and gene expression. These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under room temperature and inert atmosphere conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects. At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest a threshold effect, where the compound’s benefits are maximized at optimal dosages, while adverse effects are minimized.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects. Its distribution is influenced by factors such as solubility, molecular size, and affinity for transport proteins . These properties determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group at position 2 can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazol-2-amine: Lacks the methyl groups at positions 1 and 5.

    2-Amino-1-methylbenzimidazole: Contains a single methyl group at position 1.

    5-Methyl-1H-benzo[d]imidazol-2-amine: Contains a single methyl group at position 5.

Uniqueness

1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of two methyl groups at positions 1 and 5, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDQEQWPZTVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192912
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39860-12-3
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazol-2-amine, 1,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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